molecular formula C10H13N3O2 B1303632 6-Piperazin-1-ylnicotinic acid CAS No. 278803-18-2

6-Piperazin-1-ylnicotinic acid

Cat. No.: B1303632
CAS No.: 278803-18-2
M. Wt: 207.23 g/mol
InChI Key: UMYHUVUKIGFYAI-UHFFFAOYSA-N
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Scientific Research Applications

6-Piperazin-1-ylnicotinic acid has several scientific research applications:

Mechanism of Action

Target of Action

6-Piperazin-1-ylnicotinic acid, also known as PYNIC, is a chemical compound that has gained significant attention in the scientific community

Mode of Action

The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown .

Safety and Hazards

The safety data sheet for 6-Piperazin-1-ylnicotinic acid suggests that it may be harmful in contact with skin, if inhaled, or if swallowed. It may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

6-Piperazin-1-ylnicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 and sigma-1 receptors, exhibiting antagonistic properties . These interactions are crucial for its potential therapeutic applications, particularly in pain management and neurological disorders.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nicotinic acetylcholine receptors, which are involved in neurotransmitter release and signal transduction . This modulation can lead to changes in cellular responses and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an antagonist to histamine H3 and sigma-1 receptors, inhibiting their activity . This inhibition can result in altered neurotransmitter release and changes in gene expression, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, its interaction with interferon-gamma (IFN-γ) in intestinal epithelial cells has been observed to cause delayed reductions in parasite burden, highlighting its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, nonsteroidal anti-inflammatory drugs (NSAIDs) in animals have shown varying effects based on dosage, and similar observations can be made for this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized through pathways involving cytochrome P450 enzymes, similar to other compounds with piperazine derivatives . These interactions can affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It may be transported by solute carrier (SLC) and ATP-binding cassette (ABC) transporters, which play crucial roles in its absorption, distribution, and elimination . These transporters ensure its proper localization and accumulation in target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, similar compounds have been shown to localize to the plasma membrane or vacuoles, affecting their biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperazin-1-ylnicotinic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection with PhSH and selective intramolecular cyclization . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring adequate yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Piperazin-1-ylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinyl-nicotinic acid derivatives.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

    Piperazine: A six-membered heterocycle with two nitrogen atoms, commonly found in drug molecules.

    Nicotinic Acid:

Uniqueness: 6-Piperazin-1-ylnicotinic acid is unique due to its combination of a piperazine ring and a nicotinic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-piperazin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYHUVUKIGFYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378069
Record name 6-(Piperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278803-18-2
Record name 6-(Piperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.8 g of 6-(4-ethoxycarbonyl-1-piperazinyl)nicotinic acid obtained in Example 1 and 2 g of potassium hydroxide were dissolved in 20 ml of water. The solution was heated under reflux for 2 hours. After cooled, the reaction mixture was neutralized with concentrated hydrochloric acid and crystals precipitated were filtered, washed with water and dried to give 1.7 g of 6-(1-piperazinyl)nicotinic acid (yield 82%).
Name
6-(4-ethoxycarbonyl-1-piperazinyl)nicotinic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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